ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLXQYERPJJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Isatin with o-Phenylenediamine
The indoloquinoxaline core is typically synthesized via acid-catalyzed condensation of isatin (indoline-2,3-dione) with o-phenylenediamine. This reaction proceeds through a tandem cyclocondensation mechanism, where the ketone and amine groups form the quinoxaline ring. For 9-methoxy derivatives, methoxy-substituted isatin precursors or post-synthetic O-methylation are employed.
Example Protocol :
- Isatin (10 mmol) and o-phenylenediamine (10 mmol) are refluxed in glacial acetic acid (50 mL) at 120°C for 12 hours.
- The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
- The precipitate is filtered and recrystallized from ethanol to yield unsubstituted indoloquinoxaline.
Introduction of the Methoxy Group
Methoxy functionalization at position 9 is achieved via two routes:
- Direct Synthesis : Using 5-methoxyisatin as the starting material.
- Post-Synthetic Modification : Demethylation of a protected intermediate followed by O-methylation with methyl iodide or dimethyl sulfate.
Functionalization with the Ethyl Acetate Side Chain
Alkylation of the Indoloquinoxaline Nitrogen
The ethyl acetate moiety is introduced at position 6 through N-alkylation. This involves reacting the deprotonated indoloquinoxaline with ethyl bromoacetate in the presence of a base.
- Indoloquinoxaline (1 mmol) is dissolved in dry dimethylformamide (DMF, 20 mL).
- Sodium hydride (1.2 mmol) is added at 0°C under nitrogen, followed by ethyl bromoacetate (1.5 mmol).
- The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate and purified via column chromatography (petroleum ether:ethyl acetate, 3:1).
Acylation via Hydrazide Intermediates
An alternative route involves the formation of a hydrazide intermediate, which is subsequently acylated. This method, adapted from S-substituted quinoxaline syntheses, ensures regioselectivity:
- Hydrazide 6 (1 mmol) is treated with sodium nitrite and hydrochloric acid to generate acyl azide 7 .
- 7 undergoes nucleophilic attack by ethyl glycinate in ethyl acetate, yielding the target compound after workup.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Base Selection : Sodium hydride outperforms weaker bases (e.g., triethylamine) in deprotonating the indoloquinoxaline nitrogen.
- Molar Ratios : A 1.5:1 ratio of ethyl bromoacetate to indoloquinoxaline maximizes yield.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for C₁₉H₁₇N₃O₃: C, 68.05%; H, 5.11%; N, 12.53%. Found: C, 67.89%; H, 5.02%; N, 12.48%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The indoloquinoxaline core enables participation in cyclocondensation reactions. For example:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Reflux in DMF, 6–12 h | Sodium hydride, alkyl halides | 72–92% |
This reaction forms fused heterocyclic systems by reacting the nitrogen atoms in the quinoxaline moiety with electrophilic reagents. Microwave-assisted methods are also employed to accelerate such reactions.
Ester Hydrolysis and Functionalization
The ethyl acetate group undergoes hydrolysis and subsequent derivatization:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Basic Hydrolysis | THF/H₂O, 60°C, 4 h | NaOH | 85% | |
| Amidation | Ethyl acetate, −5°C to 25°C, 48 h | Hydrazine hydrate, TEA | 78% |
Hydrolysis converts the ester to a carboxylic acid, which is further functionalized into amides or hydrazides for drug-discovery applications .
Nucleophilic Substitution
The methoxy group at the 9-position participates in nucleophilic substitutions:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Demethylation | DCM, 0°C to RT, 2.5 h | Boron tribromide | 81% | |
| Iodination | DMF, 80°C, 1 h | NIS, Pd(PPh₃)₂Cl₂ | 85% |
These reactions enable modifications at the 9-position, critical for tuning electronic properties .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed coupling reactions:
| Reaction Type | Conditions | Catalysts/Reagents | Yield | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Argon, 60°C, 12 h | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | 78% | |
| Suzuki-Miyaura | DME/H₂O, 100°C, 24 h | Pd(OAc)₂, SPhos, K₃PO₄ | 65% |
These reactions introduce alkynyl or aryl groups, expanding structural diversity for biological studies .
Oxidation and Reduction
The indole moiety undergoes redox transformations:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Oxidation | Acetone/H₂O, RT, 3 h | KMnO₄ | 78% | |
| Reduction | THF, 0°C to RT, 2 h | LiAlH₄ | 68% |
Oxidation targets the indole’s π-system, while reduction modifies electron-deficient regions.
Salt Formation and Acid-Base Reactions
The nitrogen atoms in the quinoxaline ring facilitate salt formation:
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Protonation | Methanol, RT, 1 h | HCl (gas) | Hydrochloride salt | |
| Deprotonation | DMF, 0°C, 30 min | NaH | Sodium enolate |
These reactions are exploited to enhance solubility or stabilize reactive intermediates .
Key Mechanistic Insights
-
Intercalation Capacity : The planar indoloquinoxaline system intercalates into DNA, stabilizing duplex structures.
-
Electronic Effects : The methoxy group acts as an electron donor, directing electrophilic substitutions to the 6-position .
-
Steric Hindrance : Bulkier substituents at the 9-position reduce reaction rates in cross-coupling processes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has garnered attention for its potential biological activities. Research indicates that compounds in the quinoxaline class exhibit a range of pharmacological properties, including:
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be attributed to its functional groups. The ester group allows for hydrolysis reactions, while the indole and quinoxaline rings can engage in electrophilic substitution reactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy in therapeutic applications. The unique combination of functional groups may enhance its biological activity compared to other similar compounds.
Future Research Directions
Further studies focusing on the interaction of this compound with biological molecules are crucial for understanding its pharmacodynamics. Research may involve:
- In vitro studies to assess its efficacy against various cancer cell lines.
- Investigations into its mechanism of action at the molecular level.
Such studies are essential for optimizing its efficacy and safety profile in potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through non-covalent binding to DNA molecules and other cellular targets .
Comparison with Similar Compounds
ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique among indole derivatives due to its specific chemical structure and biological activities. Similar compounds include other indole derivatives such as 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones and 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline . These compounds also exhibit various biological activities, including antiviral and anticancer properties .
Biological Activity
Ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Structural Overview
This compound has a complex structure characterized by an indole moiety fused with a quinoxaline ring and an ethyl acetate group. The molecular formula is . This unique combination of functional groups suggests a variety of potential biological activities.
Biological Activities
Research indicates that quinoxaline derivatives, including this compound, exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds in this class have shown significant anticancer properties. For instance, related quinoxaline derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating their potential as anticancer agents .
- Antimicrobial Properties : Quinoxaline derivatives are also evaluated for their antimicrobial activities, including antiviral and antibacterial effects . The specific interactions of this compound with biological targets are still under investigation.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes condensation and cyclization reactions . Recent advancements emphasize green chemistry approaches to enhance yield and reduce environmental impact, such as microwave-assisted synthesis .
Case Studies and Research Findings
- Anticancer Studies : A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, suggesting strong anticancer potential compared to standard drugs like doxorubicin (IC50 3.23 µg/mL) . Further exploration of this compound could reveal similar efficacy.
- Antimicrobial Evaluation : Research on structurally similar compounds has indicated promising antiviral activity against viruses such as Coxsackievirus B5 with EC50 values in the nanomolar range . These findings highlight the need for further studies on the antimicrobial properties of this compound.
Comparative Analysis
To contextualize the unique features of this compound within its class, the following table summarizes its comparison with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 6H-indolo[2,3-b]quinoxaline-6-acetate | Structure | Lacks the methoxy group at position 9; simpler structure |
| 9-Methoxyindolo[3,2-b]quinoxaline | Structure | Does not contain an acetate group; primarily studied for anticancer properties |
| Indeno[1,2-c]quinoline derivatives | Structure | Not directly related but shares pharmacological interests; often explored for anticancer activity |
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₁H₁₈N₂O₃).
- Multinuclear NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm).
- X-ray Crystallography: Resolve crystal packing and absolute configuration, as demonstrated for structurally related 6-methoxyindole derivatives .
How can researchers resolve discrepancies between computational geometry predictions and experimental X-ray data?
Advanced
Discrepancies often arise from crystal packing forces or solvent interactions. Methodological steps:
Perform DFT calculations (B3LYP-D3/6-311+G(d,p)) with implicit solvent models.
Compare torsion angles (e.g., indole-quinoxaline dihedral) with X-ray data from analogous compounds .
Analyze intermolecular interactions (e.g., π-π stacking) using Mercury software.
Example: A 6-methoxy-9-phenylsulfonyl derivative showed <0.5 Å deviation in bond lengths between DFT and X-ray data after dispersion correction .
What strategies mitigate low yields during esterification or final coupling steps?
Q. Advanced
- Activating Agents: Use DCC or EDCI with DMAP to enhance ester formation.
- Anhydrous Conditions: Employ molecular sieves (3Å) to scavenge water.
- In Situ Monitoring: FTIR to detect carbonyl intermediates (C=O stretch at ~1720 cm⁻¹) .
How should stability studies be designed to assess storage conditions for this compound?
Q. Basic
- Temperature: Store at 0–6°C for intermediates (as recommended for methoxyindole derivatives ).
- Light Sensitivity: Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines).
- Analytical Methods: HPLC purity checks at 0, 3, and 6 months.
What advanced separation techniques improve purity for in vitro bioassays?
Q. Advanced
- Preparative HPLC: Use C18 columns with acetonitrile/water gradients (95% purity threshold).
- Membrane Technologies: Tangential flow filtration to remove low-molecular-weight impurities .
How can researchers integrate computational modeling to predict biological activity?
Q. Advanced
- Molecular Docking: Use AutoDock Vina to screen against kinase targets (e.g., EGFR).
- MD Simulations: Analyze binding stability (RMSD <2.0 Å over 100 ns).
- SAR Studies: Modify substituents (e.g., methoxy position) and correlate with IC₅₀ values.
Table 2: Example Docking Scores vs. Experimental IC₅₀
| Substituent | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| 9-Methoxy | -9.2 | 0.45 |
| 7-Methoxy | -7.8 | 2.10 |
How are data contradictions between NMR and mass spectrometry resolved?
Q. Advanced
- 2D NMR (HMBC, NOESY): Confirm connectivity (e.g., methoxy group attachment).
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to validate ambiguous peaks.
- High-Resolution MS/MS: Fragment ion analysis to distinguish isomers .
What experimental design principles apply to biological activity assays?
Q. Basic
- Positive Controls: Include staurosporine for kinase inhibition assays.
- Dose-Response Curves: Use 8–10 concentrations to calculate IC₅₀ (GraphPad Prism).
- Replicates: Triplicate measurements to assess variability (±15% acceptable) .
How can researchers validate synthetic intermediates when literature data is scarce?
Q. Advanced
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 7-methoxyindole-3-carboxylic acid ).
- Single-Crystal Growth: Optimize solvent systems (e.g., DMSO/water) for X-ray validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
